molecular formula C29H31N3O2 B191903 1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] CAS No. 5304-71-2

1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

Cat. No. B191903
CAS RN: 5304-71-2
M. Wt: 453.6 g/mol
InChI Key: XYTOZJVLVMHAAC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzyl group, a methoxyphenyl group, and a spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4’-piperidine] group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spirocyclic system. Spirocyclic compounds are characterized by two ring systems sharing a single atom, which in this case is likely a carbon atom. The presence of the methoxyphenyl and benzyl groups would add further complexity to the structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzyl and methoxyphenyl groups could undergo electrophilic aromatic substitution reactions, while the piperidine ring could participate in reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the presence of functional groups. For example, the presence of the piperidine ring could impart basicity to the compound, while the methoxyphenyl group could contribute to its lipophilicity .

Scientific Research Applications

I have conducted a search for the scientific research applications of the compound 1’-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4’-piperidine]. However, it appears that specific applications for this compound are not widely documented or readily available in public databases.

The available information suggests that compounds with similar structures have been studied for their potential in various fields such as drug discovery , due to their unique structural properties and potential therapeutic benefits. Additionally, derivatives of related compounds have shown cytotoxic efficiency in vitro, which could indicate potential applications in cancer research .

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Without specific data, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

The study of novel spirocyclic compounds is an active area of research in medicinal chemistry. This compound, with its combination of a piperidine ring and a spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine] group, could be of interest for future studies .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for compound '1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]' involves the synthesis of the spirocyclic pyrazolo-benzoxazine core followed by the introduction of the benzyl and 4-methoxyphenyl groups at appropriate positions on the core.", "Starting Materials": ["4-methoxybenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "methyl 2-bromoacetate", "benzyl bromide", "9-methyl-9-azabicyclo[3.3.1]nonan-3-one"], "Reaction": ["Step 1: Synthesis of pyrazolo-benzoxazine core by reacting 4-methoxybenzaldehyde with ethyl acetoacetate and hydrazine hydrate to obtain 4-methoxyphenylhydrazine. This is then reacted with methyl 2-bromoacetate to get the pyrazolo-benzoxazine core.", "Step 2: Introduction of the benzyl group by reacting the pyrazolo-benzoxazine core with benzyl bromide in the presence of potassium carbonate and DMF.", "Step 3: Introduction of the 4-methoxyphenyl group by reacting the product obtained in step 2 with 4-methoxybenzaldehyde in the presence of acetic acid and sodium acetate.", "Step 4: Introduction of the methyl group by reacting the product obtained in step 3 with 9-methyl-9-azabicyclo[3.3.1]nonan-3-one in the presence of acetic acid and sodium acetate.", "Step 5: Final purification of the product by column chromatography."]}

CAS RN

5304-71-2

Product Name

1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

Molecular Formula

C29H31N3O2

Molecular Weight

453.6 g/mol

IUPAC Name

1'-benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

InChI

InChI=1S/C29H31N3O2/c1-21-8-13-28-25(18-21)27-19-26(23-9-11-24(33-2)12-10-23)30-32(27)29(34-28)14-16-31(17-15-29)20-22-6-4-3-5-7-22/h3-13,18,27H,14-17,19-20H2,1-2H3

InChI Key

XYTOZJVLVMHAAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3(CCN(CC3)CC4=CC=CC=C4)N5C2CC(=N5)C6=CC=C(C=C6)OC

Origin of Product

United States

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